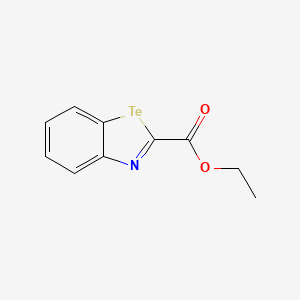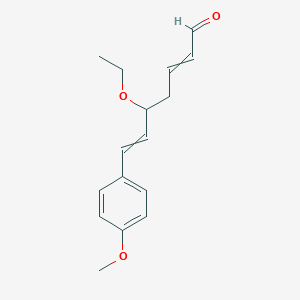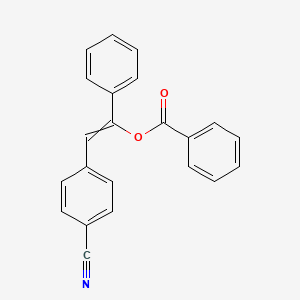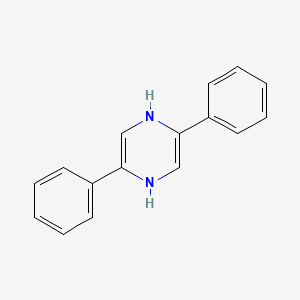
2,5-Diphenyl-1,4-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-1,4-dihydropyrazine is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, and phenyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with phenacyl bromide under phase-transfer catalysis conditions. This reaction yields the N,N-diphenacyl derivative, which, upon further condensation with an arylamine, forms the thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine . Another method involves heating N-phenacylarylamine, which can also be promoted by a Lewis acid at lower temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo photochemical oxidation when exposed to a medium-pressure mercury lamp in the presence of oxygen, leading to the formation of oxygenated products .
Common Reagents and Conditions:
Oxidation: Photochemical oxidation using a medium-pressure mercury lamp and acetone as a photosensitizer.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, photochemical oxidation can yield oxygenated derivatives, while reduction reactions may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-1,4-dihydropyrazine has several applications in scientific research:
Industry: Its stability and reactivity make it a candidate for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-1,4-dihydropyrazine involves its interaction with molecular targets through its nitrogen atoms and phenyl groups. These interactions can influence various biochemical pathways, such as enzyme inhibition. For example, it has been studied as an inhibitor of 11β-HSD1, which plays a role in the conversion of inactive cortisone to active cortisol .
Comparación Con Compuestos Similares
1,4-Dihydropyridines: These compounds are known for their use as calcium channel blockers in treating hypertension.
1,4-Diaryl-1,4-dihydropyrazines: Similar in structure but with different substituents, these compounds have been studied for their enzyme inhibitory properties.
Uniqueness: 2,5-Diphenyl-1,4-dihydropyrazine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
87498-10-0 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2,5-diphenyl-1,4-dihydropyrazine |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12,17-18H |
Clave InChI |
GYBYPABGMJHWPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC(=CN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


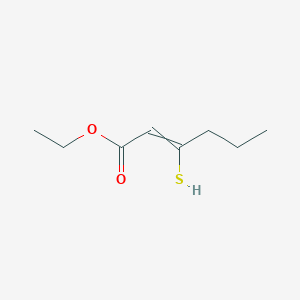

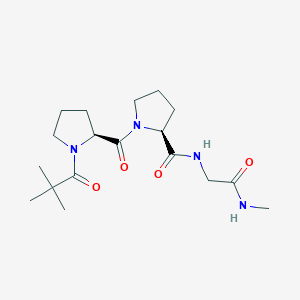
![4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14388862.png)
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)
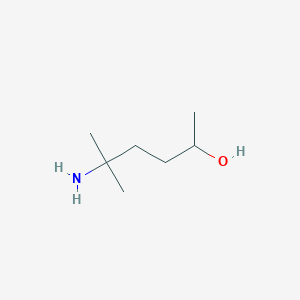
![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)
